molecular formula C10H8F4O3 B13520439 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid

Cat. No.: B13520439
M. Wt: 252.16 g/mol
InChI Key: SFPKMUHWXXAOCI-UHFFFAOYSA-N
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Description

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. The presence of both fluoro and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a boronic acid derivative, and a base in an organic solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoro group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid is unique due to the combination of fluoro and trifluoromethyl groups on the phenyl ring, along with the hydroxypropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid

InChI

InChI=1S/C10H8F4O3/c11-5-1-2-6(8(15)4-9(16)17)7(3-5)10(12,13)14/h1-3,8,15H,4H2,(H,16,17)

InChI Key

SFPKMUHWXXAOCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(CC(=O)O)O

Origin of Product

United States

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